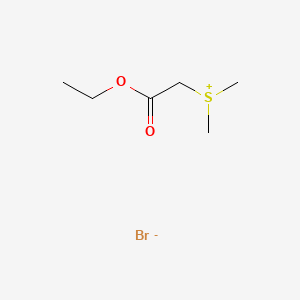
Zinc formaldehyde sulfoxylate
Übersicht
Beschreibung
Zinc Formaldehyde Sulfoxylate (ZFS) is also known as Hydroxymethanesulphinic acid zinc salt or Zinc bis(hydroxymethanesulphinate) . It is used as a discharge agent in textile printing and also as a redox catalyst in the manufacturing of polymers .
Synthesis Analysis
ZFS can be prepared from sodium dithionite and formaldehyde . A mixture of formaldehyde and sodium hydrogen sulfite is treated with a mixture of zinc dust and zinc oxide . This leads to a convoluted purification process that results in acceptably pure ZFS .Molecular Structure Analysis
The molecular formula of ZFS is C2H6O6S2Zn . Its molecular weight is 255.58 . The molecular structure of ZFS can be analyzed using various techniques, including X-ray diffraction, Fourier-transform infrared spectroscopy, and thermogravimetric analysis.Chemical Reactions Analysis
The hydroxymethanesulfinate ion in ZFS is unstable in solution towards decomposition to formaldehyde and sulfite . Addition of at least one equivalent of formaldehyde pushes the equilibrium towards the side of the adduct and reacts further to give the bis(hydroxymethyl)sulfone .Physical And Chemical Properties Analysis
ZFS can be analyzed using various techniques, including X-ray diffraction, Fourier-transform infrared spectroscopy, and thermogravimetric analysis. These methods can provide important information about the physical and chemical properties of ZFS, such as its crystal structure, molecular composition, and thermal stability.Wissenschaftliche Forschungsanwendungen
Polymer and Textile Industry
- Zinc(II) formaldehyde sulfoxylate ([Zn(CH3O3S)2]) is widely used as an additive in the polymer and textile industry, known by trademarks such as Decroline, Decolin, and Safolin. It forms a polymeric framework in the solid state, with octahedrally coordinated Zn atoms linked by hydroxymethanesulfinate groups. This compound exhibits unique coordination properties and a chelating nature, crucial for industrial applications (Masciocchi, Rigamonti, & Maspero, 2005).
Synthesis Processes
- A one-step synthesis process using formaldehyde, sodium bisulfite, and zinc powder as raw materials has been developed for formaldehyde sodium sulfoxylate. This process, suitable for industrial production, achieves quality that meets the standard of HG 2281—1992, demonstrating the compound's industrial significance (Ying Wei-guo, 2010).
Gas Sensors
- Zinc oxide (ZnO) nanoparticles modified graphene nanosheets have been developed for room temperature formaldehyde sensors. ZnO-ANS-rGO sensor, fabricated for detecting formaldehyde, demonstrates high selectivity and reliability, attributed to the synergistic effects of 5-aminonaphthalene-1-sulfonic acid (ANS) and ZnO nanoparticles (Fan et al., 2021).
Catalysis
- Sodium zincate mesoporous structures, synthesized from sulfonated melamine-formaldehyde, have shown high activity in the Biginelli reaction, a significant process in organic chemistry. These structures demonstrate potential application in catalyst systems (Zarnaghash et al., 2021).
Food Science
- Zinc sulfate reagent has been used to extract formaldehyde from shrimp muscle. Its efficiency in formaldehyde extraction has been compared with acid extractions and steam distillation, showing high percentage recovery (Yamagata & Low, 1995).
Novel Detection Methods
- Novel techniques have been developed for the detection of phenoxy herbicides, involving the use of hydrated zinc sulfate to split off formaldehyde. This method is significant for tracing compounds like 2,4-D in various environmental samples (Rathore & Khan, 1989).
Zukünftige Richtungen
Future research should focus on overcoming these limitations and exploring new applications for ZFS. Some potential future directions include the use of ZFS as a reducing agent in organic synthesis, the preparation of new materials using ZFS, and the development of novel biomedical applications. The global Zinc Formaldehyde Sulfoxylate (ZFS) market was valued at US$ million in 2022 and is projected to reach US$ million by 2029, at a CAGR of % during the forecast period .
Eigenschaften
IUPAC Name |
zinc;hydroxymethanesulfinate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2CH4O3S.Zn/c2*2-1-5(3)4;/h2*2H,1H2,(H,3,4);/q;;+2/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAAIULQYGCAMCD-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(O)S(=O)[O-].C(O)S(=O)[O-].[Zn+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H6O6S2Zn | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Zinc formaldehyde sulfoxylate | |
CAS RN |
24887-06-7 | |
| Record name | (T-4)-Bis[1-(hydroxy-κO)methanesulfinato-κO]zinc | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=24887-06-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Bis(hydroxymethanesulfinato-O,O')zinc | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024887067 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Zinc, bis[1-(hydroxy-.kappa.O)methanesulfinato-.kappa.O]-, (T-4)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Zinc bis(hydroxymethanesulphinate) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.271 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ZINC FORMALDEHYDE SULFOXYLATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K1G3Y1UQ6T | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














![6,7,8,9-Tetrahydro-5H-cyclohepta[b]pyridine](/img/structure/B1582000.png)

![Calcium;4-[[4-(2-methylanilino)-2,4-dioxobutyl]diazenyl]-3-nitrobenzenesulfonate](/img/no-structure.png)